(1-methyl-1H-indol-7-yl)methanol
Description
(1-Methyl-1H-indol-7-yl)methanol is a substituted indole derivative featuring a hydroxymethyl group (-CH2OH) at the 7-position of the indole ring and a methyl group at the 1-position (N-methyl substitution). Its molecular formula is inferred as C10H11NO (molecular weight ≈ 161.2 g/mol), based on analogous compounds like (7-methyl-1H-indol-3-yl)methanol (). The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry, though direct applications are less documented in the provided evidence. Its CAS registry number is listed in a chemical database ().
Properties
IUPAC Name |
(1-methylindol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTPJITYDAXWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640444 | |
| Record name | (1-Methyl-1H-indol-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854778-61-3 | |
| Record name | (1-Methyl-1H-indol-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-indol-7-yl)methanol typically involves the reaction of 1-methylindole with formaldehyde in the presence of an acid catalyst. This reaction proceeds through electrophilic substitution, where the methanol group is introduced at the 7-position of the indole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, aldehydes, ketones, and alcohol derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Indole Derivatives
(1-Methyl-1H-indol-7-yl)methanol serves as a crucial intermediate in the synthesis of more complex indole derivatives. It can be transformed into various functionalized indoles through reactions such as oxidation, alkylation, and acylation. For instance, it can be oxidized to yield (1H-indole-7-carbaldehyde), which is valuable in further synthetic applications .
| Reaction Type | Product | Yield |
|---|---|---|
| Oxidation | (1H-indole-7-carbaldehyde) | 83% |
| Reduction | (1H-indol-7-yl)-methanol | 98% |
Biological Activities
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It induces a unique form of cell death known as methuosis, characterized by the accumulation of vacuoles within cells, leading to cell lysis without the typical apoptotic pathway . This mechanism represents a promising avenue for developing new anticancer therapies.
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from neurotoxic agents, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective properties are attributed to its ability to mitigate oxidative stress and inflammation.
Antioxidant Activity
this compound has demonstrated strong antioxidant capabilities, inhibiting lipid peroxidation and reducing markers of oxidative stress in cellular models. This property could be beneficial in preventing oxidative damage associated with various diseases .
Pharmacological Potential
Therapeutic Applications
The compound's diverse biological activities position it as a candidate for drug development. Its potential applications include:
- Anticancer Agents: As discussed, its ability to induce methuosis could lead to novel cancer treatments.
- Neuroprotective Drugs: Its protective effects on neuronal cells may be harnessed for therapeutic interventions in neurodegenerative conditions.
- Antioxidants: Its antioxidant properties could be explored for developing supplements or pharmaceuticals aimed at reducing oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity in Cancer Cells: In vitro experiments showed significant inhibition of growth in cancer cell lines through methuosis induction .
- Neuroprotective Effects: Research indicated that the compound protects SH-SY5Y neuronal cells from neurotoxicity, supporting its potential use in neurodegenerative therapies.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-(1-Methyl-1H-indol-7-yl)ethanol
- Structure: Ethanol group (-CH2CH2OH) at the 7-position.
- Molecular Weight: 189.24 g/mol (C11H13NO).
- Synthesis : Prepared via reduction of 1H-indole-7-carbaldehyde followed by methylation ().
- Key Properties :
- Applications : Intermediate in synthesizing GSK-3 inhibitors ().
1-(1-Methyl-1H-indol-7-yl)ethanone
- Structure : Acetyl group (-COCH3) at the 7-position.
- Molecular Weight: 173.22 g/mol (C11H11NO) ().
- Key Properties: Higher lipophilicity compared to the methanol derivative due to the ketone group. CAS: 1337880-87-1 ().
- Applications : Used in heterocyclic chemistry for constructing bioactive molecules.
N-Methyl-(1-methyl-1H-indol-7-yl)methylamine
- Structure : Methylamine group (-CH2NHCH3) at the 7-position.
- Molecular Weight : 174.25 g/mol (C11H14N2) ().
- Synthesis : Likely via reductive amination of the corresponding aldehyde.
- Key Properties: Solubility: Polar due to the amine group, enhancing water solubility compared to the methanol derivative. CAS: 709649-75-2 ().
- Applications : Research chemical in drug discovery (e.g., kinase inhibitors).
Positional Isomers
(7-Methyl-1H-indol-3-yl)methanol
- Structure : Hydroxymethyl group at the 3-position instead of 5.
- Molecular Weight: 161.2 g/mol (C10H11NO) ().
- Storage: Stable at room temperature ().
2-(7-Methyl-1H-indol-3-yl)acetonitrile
- Structure : Nitrile group (-CH2CN) at the 3-position.
- Molecular Weight : 169.21 g/mol (C10H9N2).
- Crystallography: Forms colorless blocks in methanol ().
- Applications : Intermediate in agrochemicals or pharmaceuticals.
Reactivity and Stability
- Hydroxymethyl Derivatives: (1-Methyl-1H-indol-7-yl)methanol and its ethanol analog undergo etherification and esterification reactions (). The methanol derivative may exhibit lower boiling points compared to ethanone or nitrile derivatives due to reduced molecular weight.
- Amine vs. Hydroxyl Groups: The methylamine derivative () is more nucleophilic than the methanol analog, enabling participation in Schiff base formation or alkylation reactions.
Data Table: Key Properties of Compared Compounds
Biological Activity
(1-methyl-1H-indol-7-yl)methanol, an indole derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and effects on various biological systems, supported by data tables and relevant case studies.
This compound is characterized by its indole core with a methyl group at the 1-position and a hydroxymethyl group at the 7-position. This structural configuration contributes to its interaction with various biomolecules, influencing their functions.
Interaction with Enzymes and Receptors
The compound exhibits significant interactions with enzymes and receptors, modulating their activities. Notably, indole derivatives have been shown to bind with high affinity to multiple receptors, which can lead to altered cellular signaling pathways. This modulation can affect gene expression related to cell proliferation and apoptosis.
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling : It alters pathways involved in cell growth and differentiation.
- Gene Expression : The compound has been shown to affect the transcription of genes related to apoptosis and cell cycle regulation.
- Metabolism : It plays a role in metabolic pathways, interacting with cytochrome P450 enzymes which can lead to the formation of various metabolites .
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The compound binds to specific active sites on enzymes or receptors, leading to either inhibition or activation of their functions.
- Molecular Interactions : It may engage in hydrogen bonding and hydrophobic interactions that stabilize the binding of the compound to target proteins .
- Temporal Effects : The stability of this compound can change over time, influencing its long-term effects on cellular functions.
Dosage Effects in Animal Models
Research indicates that dosage significantly affects the biological activity of this compound:
- Low Doses : At lower concentrations, it may exhibit beneficial effects such as anti-inflammatory or anticancer activities.
- High Doses : Conversely, higher doses can lead to adverse effects like hepatotoxicity and nephrotoxicity.
Metabolic Pathways
The compound is metabolized through various pathways involving cytochrome P450 enzymes. This metabolism can yield different metabolites that may possess distinct biological activities. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .
Anticancer Activity
A study demonstrated that derivatives of this compound showed potent antiproliferative activity against cancer cell lines such as HeLa and MCF-7. For instance, one derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating strong potential for therapeutic applications in oncology .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of indole derivatives. For example, methanolic extracts containing this compound showed significant activity against Helicobacter pylori, suggesting potential applications in treating infections caused by this pathogen .
Summary Table of Biological Activities
Chemical Reactions Analysis
Step 1: N-Methylation of Indole
Methylation at the indole nitrogen is achieved using methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF):
textIndole-7-carboxylate + MeI → Methyl 1-methyl-1H-indole-7-carboxylate
Conditions :
Step 2: Reduction to Primary Alcohol
The ester group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):
textMethyl 1-methyl-1H-indole-7-carboxylate + LiAlH₄ → (1-Methyl-1H-indol-7-yl)methanol
Conditions :
-
Solvent: Anhydrous THF
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Reflux: 2 hours
-
Workup: Quenching with water, NaOH, and extraction with ethyl acetate
Oxidation Reactions
The primary alcohol undergoes oxidation to form 1-methyl-1H-indole-7-carbaldehyde :
Oxidation with Manganese(IV) Oxide (MnO₂)
Reaction :
textThis compound + MnO₂ → 1-Methyl-1H-indole-7-carbaldehyde
Conditions :
Oxidation with Pyridinium Dichromate (PDC)
Reaction :
textThis compound + PDC → 1-Methyl-1H-indole-7-carbaldehyde
Conditions :
-
Solvent: Dichloromethane (DCM)
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Time: 5 hours (3 hours for addition, 2 hours for stirring)
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Purification: Silica chromatography (ethyl acetate/hexane = 1:3)
Nucleophilic Substitution
The alcohol can be activated for nucleophilic substitution via halogenation or sulfonylation . For example, phosphorous tribromide (PBr₃) rapidly converts the alcohol to the corresponding bromide, enabling azide substitution:
Bromination with PBr₃
Reaction :
textThis compound + PBr₃ → (1-Methyl-1H-indol-7-yl)methyl bromide
Conditions :
-
Solvent: Dichloromethane (DCM)
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Temperature: 25°C
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Time: 0.02 seconds (microflow reactor)
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Key Advantage: Avoids dimerization/oligomerization due to rapid reaction
Functionalization via Esterification
The alcohol can be esterified with acid chlorides under basic conditions:
Esterification with p-Bromobenzoyl Chloride
Reaction :
textThis compound + p-Bromobenzoyl chloride → p-Bromobenzoyl ester
Conditions :
Comparative Reaction Data
Key Observations
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Steric Effects : The 1-methyl group slightly hinders reactions at position 7, requiring longer reaction times for oxidations compared to unmethylated analogs .
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Electronic Effects : The electron-donating methyl group enhances the stability of intermediates during nucleophilic substitution .
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Purification : Silica gel chromatography with ethyl acetate/hexane mixtures is consistently used for isolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
